Blasticidin S Hydrochloride falls under the category of nucleoside antibiotics. It is classified based on its structure and function, specifically targeting ribosomal activity to inhibit protein synthesis. This classification is crucial for its application in laboratory settings, particularly in selecting transformed cells .
The synthesis of Blasticidin S Hydrochloride can be achieved through fermentation processes using Streptomyces species. The production typically involves culturing the bacteria under specific conditions that promote the biosynthesis of the antibiotic. Additionally, semi-synthetic methods have been explored to enhance its efficacy and reduce toxicity .
The fermentation process involves:
The molecular formula of Blasticidin S Hydrochloride is . Its structure features a unique arrangement that includes a nucleoside backbone, which is essential for its biological activity.
Blasticidin S Hydrochloride primarily undergoes reactions that involve its interaction with ribosomes during protein synthesis. It binds to the ribosomal P-site, preventing the elongation of polypeptide chains.
The resistance mechanism against Blasticidin S is conferred by genes such as blasticidin S deaminase (bcr), which converts Blasticidin S into a non-toxic derivative, thus allowing certain cells to survive in its presence . This reaction is crucial for understanding how bacteria develop resistance to antibiotics.
Blasticidin S exerts its effects by inhibiting protein synthesis through:
Research indicates that this mechanism is effective against various cell types, including mammalian tumor cells, making it a significant agent in cancer research .
Blasticidin S Hydrochloride has several scientific applications:
Blasticidin S HCl (C₁₇H₂₆N₈O₅·HCl) emerged from 1950s Japanese antibiotic screening programs targeting Magnaporthe grisea, the causative agent of rice blast disease. Researchers isolated the nucleoside antibiotic from Streptomyces griseochromogenes, marking the first identified compound with potent activity against this devastating crop pathogen [1] [7]. Initial biochemical characterization revealed its unusual structure: a cytosine moiety linked to a glucuronic acid-derived ring and the peptide N-methyl β-arginine, classifying it as a peptidyl-nucleoside antibiotic [1]. By 1965, Yamaguchi et al. had elucidated its primary mechanism—inhibition of protein synthesis in both prokaryotic and eukaryotic ribosomes—distinguishing it from narrower-spectrum antibiotics [3] [7]. This dual activity foreshadowed its future utility across biological systems.
Early industrial production faced challenges due to toxicity, but the discovery of blasticidin S deaminase genes (bsr from Bacillus cereus and BSD from Aspergillus terreus) in the 1980s-1990s enabled safe handling and genetic exploitation. These enzymes confer resistance by converting blasticidin S to non-toxic deaminohydroxy-blasticidin S [1] [10], paving the way for molecular applications.
Table 1: Key Blasticidin S Resistance Genes
Gene | Source Organism | Mechanism | Primary Application |
---|---|---|---|
bsr | Bacillus cereus | Deamination to deaminohydroxy derivative | Mammalian cell selection |
BSD | Aspergillus terreus | Deamination to deaminohydroxy derivative | Plant and algal transformation |
bls | S. griseochromogenes | Acetylation | Less commonly used in genetic engineering |
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